N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
Description
N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a structurally complex heterocyclic compound featuring multiple pharmacophores. Its core structure includes:
- A 4H-1,2,4-triazole ring substituted with a 4-ethoxyphenyl group and a methylthioether-linked thiophene-2-carboxamide.
- A 4,5-dihydro-1H-pyrazole moiety bearing a 4-methoxyphenyl group and a thiophen-2-yl substituent.
- A sulfanyl-2-oxoethyl bridge connecting the triazole and pyrazole units.
The compound’s design likely aims to optimize interactions with biological targets via its extended π-conjugated system and hydrogen-bonding motifs (e.g., carboxamide and triazole N-atoms).
Properties
IUPAC Name |
N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N6O4S3/c1-3-42-24-14-10-22(11-15-24)37-29(19-33-31(40)28-7-5-17-44-28)34-35-32(37)45-20-30(39)38-26(21-8-12-23(41-2)13-9-21)18-25(36-38)27-6-4-16-43-27/h4-17,26H,3,18-20H2,1-2H3,(H,33,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXBDSONTYMQEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N6O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-{[4-(4-ethoxyphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies.
Synthesis
The synthesis of this compound involves multiple steps, including the formation of thiophene and triazole rings. The process generally starts with the preparation of 4-(4-ethoxyphenyl) and 5-(4-methoxyphenyl) derivatives, followed by the introduction of the thiophene moiety through a series of coupling reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structural integrity of the synthesized compound .
Antioxidant Activity
Recent studies have evaluated the antioxidant properties of related thiophene derivatives using the ABTS method. For example, amino thiophene-2-carboxamide derivatives demonstrated significant antioxidant activity, with one derivative achieving a 62.0% inhibition rate compared to ascorbic acid . This suggests that modifications on the thiophene ring can enhance electron donation capabilities, improving radical scavenging activity.
Antibacterial Activity
The antibacterial efficacy of compounds structurally similar to N-{[4-(4-ethoxyphenyl)-5-(...]} has been assessed against various pathogenic bacteria. Notably, derivatives exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. For instance, one derivative recorded activity indices of 83.3% against S. aureus and 86.9% against P. aeruginosa, outperforming standard antibiotics like ampicillin .
Antituberculosis Activity
Some derivatives have also shown promise in antituberculosis activity screening. Compounds containing specific substituents were found to inhibit Mycobacterium tuberculosis effectively, indicating their potential as therapeutic agents in treating tuberculosis .
The biological activities of these compounds can be attributed to their ability to interact with specific biological targets:
- Antioxidant Mechanism : The presence of electron-donating groups enhances the ability to neutralize free radicals.
- Antibacterial Mechanism : The compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.
- Antituberculosis Mechanism : Similar to antibacterial action, these compounds may interfere with metabolic pathways unique to Mycobacterium species.
Case Studies
Several case studies highlight the efficacy of these compounds:
- Case Study on Antioxidant Activity : A study demonstrated that amino thiophene derivatives showed a higher antioxidant capacity compared to their hydroxyl or methyl counterparts due to electronic effects from substituents .
- Case Study on Antibacterial Efficacy : In comparative studies against standard antibiotics, certain derivatives exhibited superior antibacterial properties, suggesting modifications in structure could lead to enhanced therapeutic profiles .
Data Tables
| Compound Name | Antioxidant Activity (%) | Activity Against S. aureus (%) | Activity Against E. coli (%) |
|---|---|---|---|
| Derivative A | 62.0 | 83.3 | 64.0 |
| Derivative B | 46.9 | 82.6 | 86.9 |
| Derivative C | 54.9 | - | - |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole ring and the introduction of various functional groups. Key synthetic routes may include:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of Functional Groups : The compound features a thiophene moiety and various aromatic groups, which can be introduced via nucleophilic substitution reactions.
Structural Analysis
The molecular structure can be characterized using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides information on the hydrogen and carbon environments.
- X-ray Crystallography : Determines the three-dimensional arrangement of atoms in the crystal.
Medicinal Chemistry
The compound has demonstrated potential as a lead candidate for drug development due to its ability to interact with specific biological targets, such as enzymes and receptors. Notable applications include:
- Antimicrobial Activity : Studies have shown that derivatives of similar compounds exhibit significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research indicates that triazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways .
Biological Studies
In biological assays, this compound can be used to investigate:
- Enzyme Inhibition : It may serve as an inhibitor for various enzymes involved in metabolic pathways.
- Protein Binding Studies : Understanding how this compound interacts with proteins can provide insights into its mechanism of action.
Materials Science
The unique structural features of this compound suggest potential applications in materials science:
- Fluorescent Materials : The incorporation of thiophene groups may lead to materials with desirable optical properties.
- Conductive Polymers : The compound's structure could be explored for applications in organic electronics.
Case Study 1: Antimicrobial Activity
A study examined the antimicrobial efficacy of similar triazole compounds against E. coli. The results indicated a minimum inhibitory concentration (MIC) that suggests effective antibacterial activity, paving the way for further exploration in drug formulation .
Case Study 2: Anticancer Activity
Research conducted on triazole derivatives revealed their potential to inhibit cell growth in various cancer cell lines. The mechanism was linked to the disruption of cell cycle progression, highlighting their role as promising candidates for anticancer therapies .
Comparison with Similar Compounds
Key Observations :
- The sulfanyl-2-oxoethyl bridge introduces conformational flexibility absent in rigid triazepine derivatives (), which could influence target binding kinetics.
Triazole and Pyrazole Derivatives
Triazole and pyrazole rings are critical for hydrogen bonding and π-π stacking. Comparisons include:
Key Observations :
- The target compound’s 4,5-dihydro-1H-pyrazole unit shares synthetic pathways with , where ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate is hydrolyzed to carboxylic acid derivatives.
- Tautomerism in triazoles () suggests pH-dependent solubility, a factor requiring optimization in the target compound.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured during synthesis?
- Methodological Answer : The synthesis of polyheterocyclic compounds like this involves multi-step reactions. Key steps include:
- Coupling reactions : Use EDCI/HOBt for amide bond formation, as demonstrated in thiazole derivatives (e.g., 70–98% yields under pH 7.5–8.5) .
- Thioether formation : React thiol-containing intermediates (e.g., 4H-1,2,4-triazole-3-thiols) with halogenated precursors (e.g., 2-bromoacetates) in ethanol under reflux, followed by recrystallization from DMF/ethanol mixtures to achieve >95% purity .
- Cyclization : Employ formic acid reflux (10 hours) for intramolecular cyclization, as seen in thieno-triazolopyrimidine derivatives .
- Characterization : Validate purity via melting point analysis (e.g., 114–278°C ranges) and spectroscopic techniques .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretches at 1650–1750 cm⁻¹ for amides, thioether C–S at 600–700 cm⁻¹) .
- ¹H-NMR : Assign proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, thiophene protons at δ 6.8–7.5 ppm) and verify coupling patterns .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., high-resolution MS for exact mass matching) and fragmentation patterns .
Advanced Research Questions
Q. How do solvent polarity and reaction conditions influence tautomeric equilibria in the triazole-thione moiety?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize thione tautomers via hydrogen bonding, while non-polar solvents favor thiol forms. Monitor tautomer ratios using ¹H-NMR (e.g., thione proton at δ 13–14 ppm vs. thiol at δ 3–4 ppm) .
- pH Dependence : Adjust reaction pH (e.g., 5–9) to shift equilibrium; acidic conditions favor thione, while basic conditions promote thiolate intermediates .
Q. What strategies can enhance the compound’s biological activity, such as anticancer or anti-inflammatory effects?
- Methodological Answer :
- Structural Analog Design : Introduce electron-withdrawing groups (e.g., nitro, chloro) on aryl rings to improve target binding, as seen in pyrazole-thiazole hybrids with IC₅₀ values <10 μM .
- Bioisosteric Replacement : Substitute thiophene with furan or pyridine rings to modulate lipophilicity and solubility, as demonstrated in triazolopyrimidine derivatives .
- Pharmacophore Optimization : Use molecular docking to prioritize substituents (e.g., 4-methoxyphenyl for kinase inhibition) .
Q. How can solubility challenges in biological assays be addressed without compromising stability?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility while maintaining compound stability .
- Prodrug Approaches : Synthesize phosphate or acetylated derivatives for improved solubility, then hydrolyze in situ during assays .
- Nanoformulation : Encapsulate in liposomes (e.g., 100–200 nm vesicles) to enhance bioavailability, as shown for thiophene-carboxamide analogs .
Q. How should contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., 37°C, 5% CO₂) using validated cell lines (e.g., HepG2 for cytotoxicity) .
- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to discrepancies .
- Orthogonal Assays : Cross-validate results with alternative methods (e.g., fluorescence-based vs. colorimetric assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
